![molecular formula C9H10O2 B12897794 1-(5-Ethenyl-2-methylfuran-3-yl)ethan-1-one CAS No. 75822-63-8](/img/structure/B12897794.png)
1-(5-Ethenyl-2-methylfuran-3-yl)ethan-1-one
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Overview
Description
1-(2-Methyl-5-vinylfuran-3-yl)ethanone is an organic compound belonging to the furan family It features a furan ring substituted with a methyl group at the second position, a vinyl group at the fifth position, and an ethanone group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-5-vinylfuran-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methylfuran with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of 1-(2-Methyl-5-vinylfuran-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-5-vinylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: 2-Methyl-5-vinylfuran-3-carboxylic acid.
Reduction: 1-(2-Methyl-5-vinylfuran-3-yl)ethanol.
Substitution: 1-(2-Methyl-5-bromofuran-3-yl)ethanone.
Scientific Research Applications
1-(2-Methyl-5-vinylfuran-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5-vinylfuran-3-yl)ethanone involves its interaction with molecular targets and pathways. The compound’s furan ring can participate in various chemical reactions, influencing its biological activity. For instance, its ability to undergo electrophilic substitution can lead to the formation of bioactive derivatives. Additionally, the presence of the vinyl group may enhance its reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
1-(2-Methyl-5-vinylfuran-3-yl)ethanone can be compared with other similar compounds, such as:
2-Methylfuran: Lacks the vinyl and ethanone groups, resulting in different reactivity and applications.
5-Vinyl-2-furaldehyde: Contains an aldehyde group instead of an ethanone group, leading to distinct chemical behavior.
1-(2-Methylfuran-3-yl)ethanone:
The uniqueness of 1-(2-Methyl-5-vinylfuran-3-yl)ethanone lies in its combination of substituents, which confer specific chemical and biological properties not found in its analogs.
Biological Activity
1-(5-Ethenyl-2-methylfuran-3-yl)ethan-1-one is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
This compound features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. This structure contributes to its reactivity and potential biological activity. The presence of the ethenyl group enhances the compound's chemical versatility, making it a candidate for various biological applications.
Antimicrobial Activity
Research has indicated that compounds with furan rings exhibit antimicrobial properties. For instance, derivatives of furan have been shown to inhibit the growth of various bacteria and fungi. A study on similar compounds reported significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
Antioxidant Properties
The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals. Studies have demonstrated that furan derivatives can significantly reduce oxidative stress markers in vitro. The following table summarizes the antioxidant capacity measured by DPPH radical scavenging assay.
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
Anticancer Activity
Emerging evidence suggests that this compound may exhibit anticancer properties. In vitro studies have shown that furan derivatives can inhibit cell proliferation in various cancer cell lines. For example, a study reported that similar compounds had IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231).
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 5.0 |
K562 (leukemia) | 7.5 |
PC3 (prostate cancer) | 6.0 |
The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. It may act as an electrophile, forming covalent bonds with nucleophilic sites in proteins, which can inhibit key enzymes involved in metabolic pathways. This action is particularly relevant in cancer therapy, where targeting metabolic pathways can lead to reduced tumor growth.
Case Studies
Several case studies highlight the biological activity of furan derivatives similar to this compound:
- Study on Antimicrobial Activity : A compound structurally similar to this compound was tested against common pathogens and demonstrated a notable inhibition effect, particularly against Staphylococcus aureus.
- Antioxidant Efficacy : In a study assessing oxidative stress in diabetic rats, a furan derivative showed significant antioxidant effects, leading to decreased levels of malondialdehyde (MDA), a marker of oxidative damage.
- Cancer Cell Proliferation : A recent investigation into the effects of furan-based compounds on MDA-MB-231 cells revealed that treatment led to apoptosis through the activation of caspase pathways, indicating potential for therapeutic use in breast cancer.
Properties
CAS No. |
75822-63-8 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
1-(5-ethenyl-2-methylfuran-3-yl)ethanone |
InChI |
InChI=1S/C9H10O2/c1-4-8-5-9(6(2)10)7(3)11-8/h4-5H,1H2,2-3H3 |
InChI Key |
DSMFQJYOFIRTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C=C)C(=O)C |
Origin of Product |
United States |
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